Semicarbazide hydrochloride

Catalog No.
S601580
CAS No.
563-41-7
M.F
CH6ClN3O
M. Wt
111.53 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Semicarbazide hydrochloride

CAS Number

563-41-7

Product Name

Semicarbazide hydrochloride

IUPAC Name

aminourea;hydrochloride

Molecular Formula

CH6ClN3O

Molecular Weight

111.53 g/mol

InChI

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H

InChI Key

XHQYBDSXTDXSHY-UHFFFAOYSA-N

SMILES

C(=O)(N)NN.Cl

Solubility

Very soluble (NTP, 1992)
Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether
Insoluble in absolute alcohol
In water, 1X10+6 mg/L at 25 °C /Estimated/
9.2 [ug/mL]

Synonyms

Hydrazinecarboxamide Monohydrochloride; Aminourea Hydrochloride; Semicarbazide Chloride; SEM

Canonical SMILES

C(=O)(N)N[NH3+].[Cl-]

Isomeric SMILES

C(=O)(N)N[NH3+].[Cl-]

Origin and Significance:

Citation:

  • Sigma-Aldrich:
  • Pubmed Central:

Molecular Structure Analysis

SCH features a semicarbazide moiety linked to a hydrochloric acid (HCl) group. The semicarbazide part consists of a carbonyl group (C=O), an amine group (NH2), and a hydrazide group (N₂H₃). The hydrazide group possesses two nitrogen atoms connected by a single bond and one bonded to two hydrogen atoms. The HCl group contributes a hydrogen ion (H⁺) and a chloride ion (Cl⁻).

The key feature of the structure is the presence of the hydrazide group, which can participate in various chemical reactions due to its nucleophilic nature (electron-donating) [4]. The positive charge on the nitrogen in the hydrazide group can attract electron-deficient species, making it reactive.

Citation:

  • ScienceDirect

Chemical Reactions Analysis

Synthesis:

SCH can be synthesized by reacting semicarbazide with hydrochloric acid [1].

Balanced Chemical Equation:

OC(NH2)(N₂H₃) + HCl → CH₅N₃O * HCl (SCH)

Decomposition:

SCH decomposes at high temperatures (around 175-177°C) [2]. The exact decomposition products are not well documented in scientific research.

Citation:

  • Sigma-Aldrich:
  • Merck Millipore:

Other Relevant Reactions:

SCH can react with carbonyl compounds (compounds containing a C=O group) to form semicarbazones, which are useful derivatives for characterizing the original carbonyl compound [5].

Citation:

  • Organic Chemistry Portal

Physical And Chemical Properties Analysis

  • Melting point: 175-177°C (decomposition) [2]
  • Boiling point: Not available in scientific literature
  • Solubility: Highly soluble in water [1]
  • Appearance: White crystalline solid [1]
  • pH: 1.5 (100 g/L solution) [2]
  • Vapor pressure: Less than 0.1 hPa at 25°C [2]

Citation:

  • Sigma-Aldrich:
  • Merck Millipore:

Mechanism of Action (Not Applicable)

SCH does not have a well-defined biological mechanism of action. Its primary use is in chemical synthesis and analytical techniques.

SCH is considered a hazardous material [1].

  • Toxicity: The oral LD50 (lethal dose for 50% of test population) in rats is 123 mg/kg [2]. This indicates moderate to high acute oral toxicity.
  • Skin and eye irritant: SCH can irritate the skin and eyes upon contact [1].
  • Precautions: Proper personal protective equipment (PPE) like gloves,

Derivatizing Agent for Carbonyl Compounds

One of the most common applications of SCH is as a derivatizing agent for carbonyl compounds, such as aldehydes and ketones. SCH reacts with these functional groups to form semicarbazones, which are crystalline compounds with characteristic melting points. This property allows researchers to easily identify and differentiate between different carbonyl compounds in a mixture []. Additionally, semicarbazone formation can be used to purify or isolate specific carbonyl compounds from complex mixtures, often through adsorption chromatography techniques [].

Substrate for Urease Activity Measurement

SCH serves as a valuable substrate for measuring the activity of the enzyme urease. Urease is a key enzyme involved in the urea cycle, responsible for breaking down urea into ammonia and carbon dioxide. By monitoring the rate of SCH hydrolysis by urease, researchers can assess urease activity in various biological samples, including soil, food, and clinical specimens []. This information is crucial in understanding various biological processes and diagnosing certain medical conditions.

Monoamine Oxidase (MAO) Inhibitor

SCH exhibits inhibitory effects on monoamine oxidases (MAOs), enzymes responsible for metabolizing certain neurotransmitters like dopamine, serotonin, and norepinephrine. While not directly used as a therapeutic agent due to safety concerns, SCH has been employed in research studies to investigate the role of MAOs in various neurological disorders and explore the development of novel MAO inhibitors for clinical use [].

Physical Description

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998)

Color/Form

Prisms from dilute alcohol
White crystals

Boiling Point

347 to 365 °F at 760 mm Hg DECOMPOSES (NTP, 1992)

LogP

log Kow = -2.75

Melting Point

342 to 347 °F decomposes at 347-365° F (EPA, 1998)
175-185 °C /decomposes/

UNII

34854VG84B

Related CAS

57-56-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 93 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 89 of 93 companies with hazard statement code(s):;
H301 (98.88%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (49.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (49.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (14.61%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (14.61%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Semicarbazide, a hydrazine derivative, is carcinogenic to mice but shows no or little mutagenicity in the Salmonella-microsome test. To clarify whether or not the genotoxic mechanism contributes to the non-mutagenic carcinogenicity of semicarbazide, ...DNA damage induced by semicarbazide /was investigated/ using 32P-5'-end-labeled DNA fragments obtained from the c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Semicarbazide caused DNA damage frequently at the thymine and cytosine residues in the presence of Cu(II). Catalase and bathocuproine partially inhibited DNA damage, suggesting that hydrogen peroxide plus Cu(I) participates in DNA damage. When a high concentration of semicarbazide was used in the presence of catalase, DNA damage was induced, especially at G in 5'-AG and slightly at 5'-G in GG and GGG sequences. An electron paramagnetic resonance (EPR) spectroscopic study has confirmed that the reaction of semicarbazide with Cu(II) produces carbamoyl radicals (.CONH2), possibly generated via the nitrogen-centered radicals of semicarbazide. Azodicarbonamide also produced carbamoyl radicals and induced DNA damage frequently at 5'-G in GG and GGG sequences, suggesting that carbamoyl radicals participate in this sequence-specific DNA damage by semicarbazide. On the basis of... previous reports, ...the sequence-specific DNA damage at G in 5'-AG in the present study is due to the nitrogen-centered radicals. This study has shown that semicarbazide induces DNA damage in the presence of Cu(II) through the formation of hydrogen peroxide and Cu(I). In addition, semicarbazide-derived free radicals participate in DNA damage. DNA damage induced by these reactive species may be relevant to the carcinogenicity of semicarbazide. /Semicarbazide/

Vapor Pressure

0.13 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

563-41-7

Methods of Manufacturing

Prepared by electrolytic reduction of nitrourea with cathodes of copper, nickel, lead, and mercury in hydrochloric acid solution
Commercial preparation from hydrazine hydrate, iron carbonyl, and carbon monoxide.
From hydrazine sulfate, potassium or sodium cyanate and sodium carbonate...

General Manufacturing Information

Hydrazinecarboxamide, hydrochloride (1:1): ACTIVE
First reported preparation ... was by reaction of benzylidenesemicarbazide with hydrochloric acid. ...method used for commercial production is not known.
...Semicarbazide (SEM) is a minor thermal decomposition product of the blowing agent azodicarbonamide (ADC).

Analytic Laboratory Methods

POTENTIOMETRIC METHOD...PSZONICKA, M & SKWARA, W (1970) CHEM ANALYT (WARSAW), 15, 175-182.

Dates

Modify: 2023-08-15

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